molecular formula C16H18N2O B12487055 4-tert-butyl-N-(pyridin-4-yl)benzamide

4-tert-butyl-N-(pyridin-4-yl)benzamide

Cat. No.: B12487055
M. Wt: 254.33 g/mol
InChI Key: XDXGSHMQWOPKFK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(pyridin-4-yl)benzamide is an organic compound that features a benzamide core substituted with a tert-butyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(pyridin-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached through a nucleophilic substitution reaction, where the benzamide derivative reacts with a pyridine derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

4-tert-butyl-N-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group attached at a different position.

    N-(pyridin-4-yl)-4-(tert-butyl)benzamide: Similar structure with different substitution patterns.

Uniqueness

4-tert-butyl-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the tert-butyl and pyridinyl groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-tert-butyl-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-11H,1-3H3,(H,17,18,19)

InChI Key

XDXGSHMQWOPKFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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